molecular formula C10H9BrO5 B1268632 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid CAS No. 677012-43-0

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid

Cat. No. B1268632
CAS RN: 677012-43-0
M. Wt: 289.08 g/mol
InChI Key: PSNAZEXVUPWIHQ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid is a chemical compound with the molecular formula C10H9BrO5 and a molecular weight of 289.08 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid is 1S/C10H9BrO5/c1-15-8-3-6 (4-12)2-7 (11)10 (8)16-5-9 (13)14/h2-4H,5H2,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

The physical form of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid is solid . The storage temperature is room temperature and 4°C . The boiling point is 427.0±40.0 C at 760 mmHg .

Scientific Research Applications

Drug Synthesis and Pharmaceutical Research

This compound, with the CAS number 677012-43-0, is a valuable intermediate in the synthesis of various drugs . Its bromo and formyl functional groups make it a versatile precursor for constructing complex molecules through reactions like Suzuki coupling and Vilsmeier-Haack formylation. This enables the creation of potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic medications.

Biochemistry

In biochemistry, the compound can be used to investigate the interaction between small molecules and biological macromolecules. It could serve as a model compound to study the binding affinity and inhibition mechanisms of enzymes or receptors.

Each of these applications demonstrates the versatility and importance of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid in scientific research across various fields. Its multifunctional nature allows for a wide range of uses, from drug development to environmental studies .

Safety and Hazards

The safety information for 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNAZEXVUPWIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358239
Record name 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid

CAS RN

677012-43-0
Record name 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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